2-(4-Methylphenoxy)quinoline-3-carboxylic acid
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Overview
Description
2-(p-Tolyloxy)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. This structure is significant due to its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyloxy)quinoline-3-carboxylic acid typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with p-cresol in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the p-cresol acts as a nucleophile attacking the electrophilic carbon of the 2-chloroquinoline-3-carbaldehyde .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolyloxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) are typical examples
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(p-Tolyloxy)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(p-Tolyloxy)quinoline-3-carboxylic acid involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Shares the quinoline core but lacks the p-tolyloxy group.
2-Phenoxyquinoline-3-carboxylic acid: Similar structure with a phenoxy group instead of a p-tolyloxy group.
2-(p-Methoxyphenoxy)quinoline-3-carboxylic acid: Contains a methoxy group on the phenoxy ring.
Uniqueness: 2-(p-Tolyloxy)quinoline-3-carboxylic acid is unique due to the presence of the p-tolyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives .
Properties
CAS No. |
88284-18-8 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-methylphenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20) |
InChI Key |
WHVVOSRRNBDYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
Origin of Product |
United States |
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